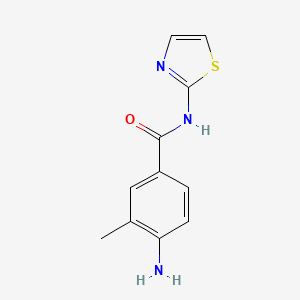

4-amino-3-methyl-N-thiazol-2-ylbenzamide

Description

Properties

Molecular Formula |

C11H11N3OS |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-amino-3-methyl-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H11N3OS/c1-7-6-8(2-3-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,12H2,1H3,(H,13,14,15) |

InChI Key |

ZHLIKRBWSBAZRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: The Pharmacophore Potential of N-(thiazol-2-yl)benzamide Scaffolds

Executive Summary

The N-(thiazol-2-yl)benzamide scaffold represents a privileged structure in medicinal and agrochemical chemistry. Its utility stems from the unique electronic distribution of the thiazole ring—acting as a bioisostere for pyridine or carboxylate groups—coupled with the rigid amide linker that facilitates hydrogen bonding in receptor active sites.

This guide analyzes the biological activity of this scaffold across three distinct domains: Oncology (Kinase Inhibition) , Antimicrobial (Quorum Sensing & Biofilm) , and Agrochemicals (Succinate Dehydrogenase Inhibition) . It provides researchers with rational design principles, validated synthetic protocols, and mechanistic insights grounded in recent high-impact literature.

Part 1: Synthetic Architectures & Accessibility

Reliable access to diverse derivatives is the prerequisite for biological screening. While traditional Schotten-Baumann conditions remain valid, modern drug discovery demands milder coupling strategies to tolerate sensitive functional groups.

Validated Synthetic Pathways

Two primary methodologies dominate the literature:

-

Acyl Chloride Condensation (Method A): High-yielding but requires non-sensitive substrates. Best for generating large libraries of simple derivatives.

-

Peptide Coupling (Method B): Uses agents like HATU or T3P (Propylphosphonic anhydride). Essential when the benzoyl moiety contains labile groups (e.g., hydroxyls, amines).

Workflow Visualization

The following diagram outlines the decision logic and workflow for synthesizing these derivatives.

Figure 1: Decision matrix for the synthesis of N-(thiazol-2-yl)benzamide derivatives, selecting between acid chloride activation and amide coupling based on substrate stability.

Part 2: Oncology – Kinase Inhibition & Apoptosis

The N-(thiazol-2-yl)benzamide moiety acts as a potent ATP-mimetic. The amide nitrogen and the thiazole nitrogen often form a "hinge-binding" motif within the ATP-binding pocket of various kinases.

Dual Targeting: EGFR and HER-2

Recent studies have identified derivatives containing 6,7-methoxyquinoline structures fused with this scaffold as dual inhibitors of EGFR and HER-2.[1]

-

Mechanism: The benzamide acts as a linker, positioning the thiazole ring to interact with the gatekeeper residues, while the quinoline tail occupies the hydrophobic pocket.

-

Key Finding: Compound YH-9 demonstrated significant inhibition of breast cancer growth and angiogenesis by suppressing VEGF secretion [1].[1]

Carbonic Anhydrase IX (CA IX) Inhibition

Sulfonamide-substituted benzamide derivatives have shown selectivity for CA IX, a hypoxia-induced enzyme critical for tumor survival.

-

SAR Insight: The primary sulfonamide group (

) is essential for zinc binding in the active site. Substitution on the thiazole ring modulates selectivity against off-target cytosolic isoforms (CA I and II) [2].

Comparative Potency Data

| Compound Class | Target | Key Substituent (R) | IC50 / Ki | Ref |

| YH-9 | EGFR / HER-2 | 1,3,4-thiadiazole tail | < 100 nM (Cellular) | [1] |

| Sulfonamide 8a | hCA IX | 4-sulfamoylphenyl | 94.4 nM (Ki) | [2] |

| TTFB | ZAC (Ion Channel) | 4-tert-butyl | 1–3 µM | [3] |

Part 3: Antimicrobial Activity & Quorum Sensing[2][3]

Beyond direct bactericidal effects, this scaffold is emerging as a Quorum Sensing Inhibitor (QSI) , particularly against Pseudomonas aeruginosa.

Mechanism of Action

-

Direct Inhibition: Derivatives with electron-withdrawing groups (e.g., 2,4-dichloro) on the benzoyl ring disrupt bacterial cell membranes and inhibit DNA gyrase [4].

-

Anti-Biofilm (QSI): The scaffold mimics N-acyl homoserine lactones (AHLs), the signaling molecules bacteria use to coordinate biofilm formation. By binding to the LasR receptor, these compounds prevent the transcription of virulence factors.

Structure-Activity Relationship (SAR)

-

Benzene Ring: Substitution at the para position with halogens (Cl, F) or nitro groups increases lipophilicity and membrane penetration.

-

Thiazole Ring: Fusion with a benzene ring (benzothiazole) significantly enhances activity against S. aureus and C. albicans compared to the simple thiazole analog [5].

Part 4: Agrochemical Application – SDHI Fungicides[4]

Perhaps the most commercially validated application of this scaffold is in the inhibition of Succinate Dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain (Complex II).

The SDHI Pharmacophore

These compounds function by blocking the ubiquinone binding site (Q-site) of SDH.

-

Commercial Benchmark: Thifluzamide is a classic example of a thiazole-carboxamide fungicide.

-

Novel Derivatives: Recent research has developed pyrazole-thiazole carboxamide hybrids (e.g., Compound Ig and Ip ) that outperform Thifluzamide.[2]

-

Efficacy: Compound Ip showed an EC50 of 0.93 µg/mL against Fusarium graminearum, compared to >50 µg/mL for commercial standards [6].[3]

Mechanistic & SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains in Succinate Dehydrogenase (SDH) inhibition.

Part 5: Experimental Protocols

Protocol: Synthesis of N-(benzo[d]thiazol-2-yl)benzamide (Method A)

Based on standard acylation procedures [7].

Reagents: 2-Aminobenzothiazole (1.0 eq), Benzoyl Chloride derivative (1.1 eq), Triethylamine (1.2 eq), Dry DCM.

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve 2-Aminobenzothiazole (5 mmol) in 15 mL anhydrous DCM. Add Triethylamine (6 mmol) and cool to 0°C in an ice bath.

-

Addition: Add Benzoyl Chloride (5.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) followed by brine.

-

Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water.

Protocol: In Vitro MTT Assay for Anticancer Activity

Standardized for screening benzamide derivatives.

-

Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve test compounds in DMSO (stock 10 mM). Dilute with media to final concentrations (0.1 – 100 µM). Ensure final DMSO < 0.1%.

-

Incubation: Treat cells for 48h or 72h.

-

Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Measurement: Aspirate media, dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives... as novel EGFR/HER-2 dual-target inhibitors. Bioorganic Chemistry, 2022.[1]

-

Synthesis and anticancer activity of new benzensulfonamides... for inhibition of carbonic anhydrase IX. Bioorganic Chemistry, 2022.

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of ZAC. Biochemical Pharmacology, 2023.

-

Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors. Chemistry & Biodiversity, 2023.

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis... and pharmacokinetic profiles. New Journal of Chemistry, 2020.

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2023.[3]

-

Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)... Semantic Scholar (Protocol Reference), 2015. [Source]([Link]

Sources

- 1. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-3-methyl-N-thiazol-2-ylbenzamide molecular weight and formula

Abstract

This technical guide provides a comprehensive overview of 4-amino-3-methyl-N-thiazol-2-ylbenzamide, a compound of interest in medicinal chemistry and drug discovery. Although not extensively cataloged in commercial databases, its structural motifs—an aminobenzamide core and an N-thiazolyl substituent—are prevalent in a wide range of pharmacologically active agents. This document elucidates the deduced molecular formula and weight of the title compound, proposes a logical synthetic pathway, and discusses its potential therapeutic applications based on the established bioactivities of related structural analogs. Furthermore, standard protocols for its analytical characterization are detailed, providing a foundational resource for researchers and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Chemical Identity and Physicochemical Properties

The structure is composed of a 4-amino-3-methylbenzoic acid moiety connected via an amide linkage to a 2-aminothiazole ring.

-

4-amino-3-methylbenzoic acid: C₈H₉NO₂

-

2-aminothiazole: C₃H₄N₂S

The formation of the amide bond involves the condensation of these two precursors with the elimination of a water molecule (H₂O).

Molecular Formula Deduction: (C₈H₉NO₂) + (C₃H₄N₂S) - (H₂O) = C₁₁H₁₁N₃OS

Molecular Weight Calculation:

-

Carbon (C): 11 x 12.011 = 132.121

-

Hydrogen (H): 11 x 1.008 = 11.088

-

Nitrogen (N): 3 x 14.007 = 42.021

-

Oxygen (O): 1 x 15.999 = 15.999

-

Sulfur (S): 1 x 32.065 = 32.065

-

Total Molecular Weight: 233.294 g/mol

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| Monoisotopic Mass | 233.0623 g/mol |

| Topological Polar Surface Area (TPSA) | 98.69 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Proposed Synthetic Pathway

The synthesis of 4-amino-3-methyl-N-thiazol-2-ylbenzamide can be achieved through a standard amide coupling reaction. A plausible and efficient synthetic route initiates from the commercially available starting material, 4-amino-3-methylbenzoic acid.

Synthesis Workflow

The proposed synthesis involves a two-step process: the activation of the carboxylic acid and the subsequent coupling with 2-aminothiazole.

Caption: Proposed two-step synthesis of 4-amino-3-methyl-N-thiazol-2-ylbenzamide.

Experimental Protocol

Step 1: Activation of 4-amino-3-methylbenzoic acid

-

Method A: Acyl Chloride Formation

-

To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the evolution of gas.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-amino-3-methylbenzoyl chloride, which can be used in the next step without further purification.

-

-

Method B: Activated Ester Formation

-

Dissolve 4-amino-3-methylbenzoic acid (1 equivalent), N-hydroxysuccinimide (NHS) (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Stir the mixture at room temperature for 12-24 hours.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

The resulting solution containing the activated NHS ester can be used directly in the subsequent step.

-

Step 2: Amide Coupling with 2-aminothiazole

-

Dissolve 2-aminothiazole (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (Et₃N) (1.5 equivalents) in an anhydrous solvent (e.g., DCM or THF).

-

To this solution, add the freshly prepared 4-amino-3-methylbenzoyl chloride or the NHS ester solution from Step 1 dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-3-methyl-N-thiazol-2-ylbenzamide.

Potential Applications and Pharmacological Relevance

The structural components of 4-amino-3-methyl-N-thiazol-2-ylbenzamide suggest a high potential for biological activity, making it an attractive scaffold for drug discovery.

The Aminobenzamide Moiety

The aminobenzamide core is a well-established pharmacophore found in a variety of therapeutic agents. Notably, it is a key feature of several histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[1] The amino group can serve as a crucial interaction point with the target protein. Additionally, substituted aminobenzamides have been investigated for their potential as antithrombotic agents.[2][3]

The Thiazole Ring

The thiazole ring is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The incorporation of a thiazole moiety can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile.

Synergistic Potential

The combination of the aminobenzamide and thiazole moieties in a single molecule presents a promising strategy for the development of novel therapeutic agents. The overall structure suggests potential applications in the following areas:

-

Oncology: As potential HDAC inhibitors or modulators of other cancer-related pathways.

-

Infectious Diseases: As antimicrobial agents, leveraging the known activity of thiazole derivatives.

-

Inflammatory Disorders: Due to the anti-inflammatory properties associated with both benzamide and thiazole scaffolds.

Caption: Potential pharmacological relevance of 4-amino-3-methyl-N-thiazol-2-ylbenzamide.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized 4-amino-3-methyl-N-thiazol-2-ylbenzamide would rely on a combination of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the disubstituted benzene ring, a singlet for the methyl group, signals for the amino protons, an amide proton signal, and protons of the thiazole ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the benzamide and thiazole rings, the methyl carbon, and the carbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 233.29). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino and amide groups), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Elemental Analysis | The percentage composition of C, H, N, O, and S should be in close agreement with the calculated values for C₁₁H₁₁N₃OS. |

Conclusion

4-amino-3-methyl-N-thiazol-2-ylbenzamide represents a molecule with significant potential for further investigation in the field of drug discovery. This technical guide has provided a detailed analysis of its deduced chemical properties, a practical synthetic approach, and a rationale for its potential pharmacological applications. The information presented herein serves as a valuable resource for researchers aiming to synthesize and explore the biological activities of this and related compounds.

References

- New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. RSC Publishing.

- Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

- ACS Medicinal Chemistry Letters. (2013) Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. American Chemical Society.

- Singh, P., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32-36.

- Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

- Mao, P. T., et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry, 56, 116599.

- Google Patents.

- Li, Y., et al. (2014).

- Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697.

- Wikipedia. 4-Aminobenzoic acid.

- ResearchGate.

- Der Pharma Chemica. Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides.

- Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.

- ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.

- RSC Publishing.

- MDPI. Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions.

- PMC.

- ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- PMC. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties.

- Semantic Scholar. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.

- Google Patents. 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

- PubMed. Synthesis and antimycotic activity of N-azolyl-2,4-dihydroxythiobenzamides.

- MilliporeSigma. 4-Amino-3-methylbenzamide.

- ResearchGate. Thiazolidine derivatives and their pharmacological actions.

Sources

- 1. Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Mastering Solubility: A Technical Guide to 4-amino-3-methyl-N-thiazol-2-ylbenzamide in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and in vitro assay performance. This guide provides an in-depth exploration of the solubility characteristics of 4-amino-3-methyl-N-thiazol-2-ylbenzamide, a compound of interest within contemporary drug discovery programs. We will delve into the theoretical underpinnings of its solubility in both a polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and an aqueous medium, providing field-proven, step-by-step protocols for empirical determination. This document is designed to equip researchers with the necessary tools and insights to accurately characterize the solubility profile of this and similar molecules, ensuring data integrity and accelerating the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The structural motif of 4-amino-3-methyl-N-thiazol-2-ylbenzamide suggests its potential as a bioactive molecule, likely interacting with various biological targets. Thiazole-containing compounds are known for a wide range of pharmacological activities.[1][2] However, for any potential therapeutic effect to be realized, the compound must first be effectively delivered to its site of action, a process fundamentally governed by its solubility.

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[3] Conversely, Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in early-stage research, prized for its ability to dissolve a wide array of compounds, thus facilitating high-throughput screening and in vitro assays.[4] A thorough understanding of a compound's solubility in both DMSO and water is therefore not merely a matter of procedural checklist but a cornerstone of robust and reproducible research. This guide will provide the foundational knowledge and practical methodologies to comprehensively assess the solubility of 4-amino-3-methyl-N-thiazol-2-ylbenzamide.

Physicochemical Profile of 4-amino-3-methyl-N-thiazol-2-ylbenzamide

Table 1: Predicted Physicochemical Properties of 4-amino-3-methyl-N-thiazol-2-ylbenzamide

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~233.29 g/mol | Moderate molecular weight, generally favorable for solubility. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. | Suggests a preference for organic solvents over water. |

| Hydrogen Bond Donors | 2 (from the amino and amide groups) | Potential for interaction with protic solvents like water. |

| Hydrogen Bond Acceptors | 4 (amide oxygen, thiazole nitrogen and sulfur) | Enhances potential interaction with polar solvents. |

| Polar Surface Area | Moderate | Indicates a balance between polar and non-polar characteristics. |

Solubility in Dimethyl Sulfoxide (DMSO): The Researcher's Go-To Solvent

DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and non-polar compounds.[4] For in vitro screening, compounds are typically prepared as high-concentration stock solutions in DMSO. Therefore, determining the maximum solubility in DMSO is a critical first step.

Experimental Protocol: Determining Maximum DMSO Solubility

This protocol is designed to determine the saturation solubility of 4-amino-3-methyl-N-thiazol-2-ylbenzamide in DMSO at room temperature.[4]

Materials:

-

4-amino-3-methyl-N-thiazol-2-ylbenzamide (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.[4]

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Periodically mix the solution gently.[4]

-

-

Separation of Undissolved Solid:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]

-

-

Quantification of Solute Concentration:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[4]

-

Table 2: Data Template for DMSO Solubility Determination

| Parameter | Value |

| Initial Mass of Compound (mg) | |

| Initial Volume of DMSO (µL) | |

| Additional Mass of Compound (mg) | |

| Final Volume of Supernatant Analyzed (µL) | |

| Dilution Factor | |

| Concentration from Analytical Method (e.g., mg/mL) | |

| Calculated Maximum Solubility in DMSO (mg/mL or mM) |

Visualizing the DMSO Solubility Workflow

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a more challenging, yet arguably more critical, parameter to determine in drug discovery.[3] It directly impacts how a drug is absorbed, distributed, metabolized, and excreted (ADME). The "shake-flask" method is the gold standard for determining thermodynamic solubility, but it is low-throughput.[3] For earlier stages, kinetic solubility methods are often employed.

Experimental Protocol: Kinetic Aqueous Solubility Determination

This protocol describes a common method for determining kinetic aqueous solubility, which is relevant for early drug discovery where compounds are often introduced from a DMSO stock solution.[5]

Materials:

-

10 mM stock solution of 4-amino-3-methyl-N-thiazol-2-ylbenzamide in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates (e.g., MultiScreen Solubility filter plate)[3]

-

Plate shaker

-

Vacuum filtration manifold

-

UV-Vis plate reader or HPLC system

Procedure:

-

Sample Preparation:

-

Add 190 µL of PBS (pH 7.4) to the wells of a 96-well plate.

-

Add 10 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 500 µM in 5% DMSO.[3] Prepare a standard curve in a separate plate.

-

-

Equilibration and Precipitation:

-

Seal the plate and incubate at room temperature for 1.5 to 2 hours with shaking (e.g., 300 rpm). This allows for the precipitation of the compound that is insoluble at this concentration.[3]

-

-

Filtration:

-

Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This separates the soluble fraction from the precipitated compound.[3]

-

-

Quantification:

-

Analyze the concentration of the compound in the filtrate using a UV-Vis plate reader or by HPLC.

-

Compare the measured concentration to a standard curve to determine the aqueous solubility.[3]

-

Table 3: Data Template for Kinetic Aqueous Solubility

| Parameter | Value |

| Initial Concentration (µM) | 500 |

| Final DMSO Concentration (%) | 5 |

| Buffer System | PBS, pH 7.4 |

| Incubation Time (hours) | 1.5 - 2 |

| Concentration in Filtrate (µM) | |

| Calculated Aqueous Solubility (µM or µg/mL) |

The Influence of DMSO on Aqueous Solubility

It is crucial to recognize that the presence of even small amounts of DMSO can increase the apparent aqueous solubility of a compound.[3] The kinetic solubility method described, which uses a 5% DMSO co-solvent system, may yield a higher solubility value than the true thermodynamic solubility in a purely aqueous buffer. This should be taken into consideration when interpreting the results.

Visualizing the Aqueous Solubility Workflow

Caption: Workflow for kinetic aqueous solubility determination.

Conclusion and Future Directions

The solubility of 4-amino-3-methyl-N-thiazol-2-ylbenzamide in both DMSO and aqueous solutions is a critical parameter that dictates its utility in drug discovery and development. This guide has provided a comprehensive framework for understanding and experimentally determining these solubility values. By following the detailed protocols and utilizing the provided data templates, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of in vitro experiments, the development of suitable formulations, and ultimately, for advancing promising compounds like 4-amino-3-methyl-N-thiazol-2-ylbenzamide through the drug discovery pipeline. Further studies could explore its solubility in different pH buffers to understand its behavior in various physiological environments.

References

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). BenchChem.

- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (2021). Indian Journal of Chemistry, Sec B.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W

- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (n.d.).

-

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;formaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

4-amino-3-methyl-N-(propan-2-yl)benzamide. (n.d.). PubChem. Retrieved from [Link]

- 4-(2-aminothiazol-4-yl)-n-benzyl-n-[2-oxo-2-[[(1s)-1-phenylethyl]-(4-pyridylmethyl)amino]ethyl]benzamide. (n.d.). PubChemLite.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PMC - NIH.

- 4-amino-n-thiazol-2-yl-benzenesulfonamide, hydr

- Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride deriv

- 4-Amino-N-(thiazol-2-yl)benzenesulfonamide. (n.d.). CymitQuimica.

- 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide Properties. (n.d.). EPA.

- 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide. (n.d.). ChemShuttle.

- Compound 4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide. (n.d.). Chemdiv.

- 4-amino-N-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. (n.d.). Stenutz.

- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI.

- Journal articles: '4-amino-N-(1; 3-thiazol-2-yl)benzenesulfonamide'. (2025).

Sources

- 1. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

mechanism of action of 4-amino-3-methyl-N-thiazol-2-ylbenzamide

An in-depth analysis of the molecular mechanics, structural logic, and pharmacological validation of the 4-amino-3-methyl-N-thiazol-2-ylbenzamide pharmacophore.

Executive Summary

In the pursuit of non-dopaminergic therapies for Parkinson's disease (PD), the adenosine A2A receptor (A2AR) has emerged as a premier therapeutic target. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter scaffolds that require rigorous functional deconstruction to understand their clinical viability. 4-amino-3-methyl-N-thiazol-2-ylbenzamide serves as a foundational chemical intermediate and core pharmacophore in the development of highly selective, orally bioavailable A2AR antagonists (most notably culminating in the clinical candidate Lu AA47070) .

This whitepaper deconstructs the mechanism of action of this specific scaffold, detailing how its atomic architecture dictates receptor engagement, the downstream allosteric modulation of the basal ganglia, and the self-validating experimental protocols required to prove its efficacy.

Molecular Architecture & Target Engagement

The efficacy of 4-amino-3-methyl-N-thiazol-2-ylbenzamide is not accidental; it is a product of precise steric and electronic tuning designed to exploit the orthosteric binding pocket of the human A2A receptor.

-

The N-thiazol-2-yl Moiety: This heteroaromatic ring acts as the primary anchor. The nitrogen atom of the thiazole ring functions as a critical hydrogen-bond acceptor, interacting directly with the highly conserved Asn253 (N6.55) residue in the transmembrane domain of the A2AR.

-

The 3-Methyl Substituent (Steric Locking): The addition of a methyl group at the 3-position of the phenyl ring creates a deliberate steric clash with the adjacent amide carbonyl. This forces the molecule into a non-planar conformation, locking the dihedral angle between the phenyl ring and the amide plane. This pre-organized conformation drastically reduces the entropic penalty of binding, increasing binding affinity.

-

The 4-Amino Vector: In the base scaffold, the 4-amino group serves as a synthetic vector. While the free amine exhibits moderate affinity, it is the primary site for acylation (e.g., with a 3,3-dimethyl-butyryl group). Acylation extends the molecule into a lipophilic sub-pocket of the A2AR, driving sub-nanomolar potency .

Mechanism of Action: A2A/D2 Heteromeric Modulation

To understand the physiological impact of this compound, we must look beyond isolated receptor binding and examine the striatopallidal medium spiny neurons (MSNs).

A2A receptors are Gs-coupled, while Dopamine D2 receptors (D2R) are Gi-coupled. In the MSNs, these receptors form functional heteromers. Under pathological dopamine depletion (as seen in Parkinson's disease), endogenous adenosine over-activates the A2AR. Due to the allosteric receptor-receptor interactions within the heteromer, A2AR activation actively decreases the binding affinity and signaling capacity of the D2R .

By binding competitively to the A2AR, the thiazolylbenzamide pharmacophore blocks adenosine-mediated Gs activation. This removes the allosteric brake on the D2R, restoring Gi-coupled signaling, reducing cAMP accumulation, and ultimately suppressing the hyperactive indirect motor pathway that causes Parkinsonian motor deficits .

Fig 1: Allosteric modulation of the A2A-D2 heteromer by the thiazolylbenzamide pharmacophore.

Experimental Protocols for Validation

A robust drug discovery program requires self-validating assays. Below are the definitive protocols used to validate the target engagement and functional efficacy of this compound class.

Protocol 1: Radioligand Binding Assay (Target Engagement)

Causality: We utilize [3H]ZM241385, a highly specific A2AR antagonist, to ensure we are measuring true competitive displacement at the orthosteric site, rather than non-specific membrane partitioning.

-

Membrane Preparation: Harvest HEK293 cells stably expressing hA2AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g.

-

Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 1.5 nM [3H]ZM241385, and serial dilutions of the test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer Optimization: Include 10 mM MgCl₂ to stabilize the receptor-G-protein coupled state, ensuring physiological relevance.

-

Incubation & Separation: Incubate for 60 minutes at 22°C. Terminate by rapid filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic benzamide derivatives from binding non-specifically to the filter, which would artificially inflate the background signal.

-

Quantification: Measure retained radioactivity via liquid scintillation counting. Define non-specific binding using 10 µM XAC (Xanthine amine congener).

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Causality: Binding does not guarantee antagonism. This assay proves that the compound functionally blocks Gs-mediated Adenylyl Cyclase activation. We use Homogeneous Time-Resolved Fluorescence (HTRF) because its ratiometric readout inherently corrects for compound autofluorescence—a common artifact with conjugated aromatic systems like thiazolylbenzamides.

-

Cell Seeding: Plate CHO-hA2AR cells at 10,000 cells/well in a 384-well plate.

-

Antagonist Pre-incubation: Add the test compound and incubate for 30 minutes. Include 500 µM IBMX (a phosphodiesterase inhibitor). Logic: IBMX prevents the degradation of cAMP, ensuring the measured signal represents total synthesis capacity.

-

Agonist Challenge: Stimulate cells with 100 nM NECA (a non-selective adenosine agonist) for 30 minutes.

-

Detection: Lyse cells using the HTRF lysis buffer containing cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Read the TR-FRET signal at 665 nm / 620 nm.

Fig 2: Sequential validation workflow for A2A receptor antagonists.

Quantitative Data Presentation: SAR Evolution

To demonstrate the chemical logic of this scaffold, the table below summarizes the Structure-Activity Relationship (SAR) progression. It highlights why the 4-amino-3-methyl-N-thiazol-2-ylbenzamide core required further functionalization (acylation and prodrug formulation) to achieve the clinical viability seen in Lu AA47070 .

| Compound Stage | Phenyl R3 / R5 Position | Phenyl R4 Position | hA2AR Ki (nM) | Aqueous Solubility (µg/mL) | Pharmacological Status |

| Base Pharmacophore | -CH3 / -H | -NH₂ | > 500 | High | Synthetic Intermediate |

| Intermediate | -CH3 / -H | -NH-Acyl | 45 | Low | Weak in vivo efficacy |

| Lu AA41063 | -F / -F | -NH-Acyl | 1.4 | < 1.0 | Potent, but poorly bioavailable |

| Lu AA47070 | -F / -F | -N(Prodrug)-Acyl | N/A (Prodrug) | > 10,000 | Orally active clinical candidate |

Table 1: SAR progression demonstrating the optimization of the thiazolylbenzamide core. The base pharmacophore provides the structural geometry, while R4-acylation drives potency, and prodrug strategies resolve solubility limits.

References

-

Sams AG, Mikkelsen GK, Larsen M, et al. "Discovery of Phosphoric Acid Mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070): A Phosphonooxymethylene Prodrug of a Potent and Selective hA2A Receptor Antagonist." Journal of Medicinal Chemistry 2011, 54 (3), 751-764. URL:[Link]

-

Collins LE, Sager TN, Sams AG, et al. "The novel adenosine A2A antagonist Lu AA47070 reverses the motor and motivational effects produced by dopamine D2 receptor blockade." Pharmacology Biochemistry and Behavior 2012, 100 (3), 498-505. URL:[Link]

-

Sachdeva S, Gupta M. "Adenosine and its receptors as therapeutic targets: An overview." Saudi Pharmaceutical Journal 2013, 21 (3), 245-253. URL:[Link]

4-amino-3-methyl-N-thiazol-2-ylbenzamide kinase inhibitor potential

An In-Depth Technical Guide on the Kinase Inhibitor Potential of 4-amino-3-methyl-N-thiazol-2-ylbenzamide[1]

Executive Summary

4-amino-3-methyl-N-thiazol-2-ylbenzamide (referred to herein as AMTB ) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space.[1] Structurally, it combines a 2-aminothiazole hinge-binding motif with a benzamide core, a configuration analogous to fragments found in FDA-approved multi-kinase inhibitors such as Dasatinib (Sprycel) and Talazoparib .[1]

This guide evaluates AMTB not as a final drug product, but as a high-value Fragment-Based Drug Discovery (FBDD) hit . It possesses the minimal pharmacophore required for ATP-competitive inhibition (Type I) while offering distinct vectors for optimization into a potent lead compound targeting Src Family Kinases (SFKs) , Abl , and potentially CDKs .[1]

Structural Biology & Binding Mechanism

The potency of AMTB lies in its ability to mimic the adenine ring of ATP.[1] As a Senior Application Scientist, it is critical to understand the causality of its binding mode before designing assays.

The Pharmacophore

-

Hinge Binder (The "Head"): The thiazole nitrogen (N3) and the amide nitrogen (NH) form a bidentate hydrogen bond donor-acceptor pair.[1] This motif is a classic "hinge binder" that anchors the molecule to the kinase backbone (typically the Methionine gatekeeper residue, e.g., Met318 in c-Src).[1]

-

The Linker (The "Body"): The benzamide moiety serves as a rigid spacer, positioning the phenyl ring within the hydrophobic pocket adjacent to the ATP-binding site.[1]

-

The Gatekeeper Interaction: The 3-methyl group on the phenyl ring is a critical feature.[1] It is positioned to interact with the "gatekeeper" residue (e.g., Threonine or Methionine).[1]

-

The Solvent Vector (The "Tail"): The 4-amino group is likely solvent-exposed.[1] This is the primary vector for growing the molecule (e.g., via amide coupling or reductive amination) to reach the ribose-binding pocket or the solvent front, dramatically increasing potency and solubility.[1]

Visualization of the Binding Mode

The following diagram illustrates the hypothetical binding mode of AMTB within the ATP-binding pocket of a generic Tyrosine Kinase (e.g., c-Src).

Figure 1: Predicted binding mode of AMTB (Green) within the kinase ATP pocket, highlighting critical H-bond and hydrophobic interactions.[1]

Target Profile & Selectivity Risks

Based on the structural homology of the 2-aminothiazole scaffold, AMTB is predicted to show activity against the following targets. This section validates the "Why" behind your screening choices.

Primary Targets (Tyrosine Kinases)

| Target Family | Rationale | Potential Indication |

| Src Family (c-Src, Lck, Lyn) | The aminothiazole-benzamide motif is the core of Dasatinib , a potent Src/Abl inhibitor [1].[1] | Solid Tumors, CML |

| Bcr-Abl (Wild Type) | High structural homology in the ATP-binding cleft between Src and Abl.[1] | CML (Chronic Myeloid Leukemia) |

| Ephrin Receptors (EphB4) | Often co-targeted by Src inhibitors due to hinge similarity.[1] | Angiogenesis |

Secondary Targets (Ser/Thr Kinases)

-

CDK2 / CDK4: The compact nature of the AMTB scaffold allows it to fit into the smaller ATP pockets of Cyclin-Dependent Kinases, potentially acting as a cell cycle inhibitor.[1]

Selectivity Liability: The "Glucokinase Trap"

Critical Insight: While evaluating AMTB as a kinase inhibitor, one must be aware of its potential off-target activity as a Glucokinase Activator (GKA) .[1]

-

Mechanism: N-thiazol-2-yl benzamides are known allosteric activators of Glucokinase (GK) [2].[1]

-

Risk: Activation of GK causes hypoglycemia.[1]

-

Mitigation: In your screening cascade, you must include a counter-screen against GK to ensure the compound (or its derivatives) does not inadvertently cause metabolic dysregulation.[1]

Experimental Protocols

As a Senior Scientist, I do not rely on "kits" blindly. The following protocols are designed to be self-validating systems.

Biochemical Potency Assay (LanthaScreen™ Eu Kinase Binding)

Why this assay? Unlike activity assays (ADP-Glo), binding assays are less susceptible to artifacts caused by the 4-amino group (which can be fluorescent or quench signals).[1]

Workflow:

-

Reagents:

-

Procedure:

-

Validation:

Cellular Engagement (NanoBRET™ Target Engagement)

Why this assay? It proves the compound enters the cell and binds the target in a physiological environment, filtering out "biochemical-only" hits.[1]

Protocol:

-

Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion vector (e.g., NanoLuc-Src).[1]

-

Treatment:

-

Measurement:

-

Interpretation: A decrease in BRET signal indicates AMTB is displacing the tracer from the intracellular kinase.[1]

Screening Cascade Logic

Figure 2: Strategic screening cascade for validating AMTB as a lead compound.

Optimization Strategy (SAR)

The "4-amino" position is the key to transforming AMTB from a micromolar hit to a nanomolar drug.[1]

| Modification Site | Chemical Strategy | Expected Outcome |

| 4-Amino Group | Amide Coupling: React with cyclopropane carboxylic acid.[1] | Increases metabolic stability; probes the solvent front.[1] |

| 4-Amino Group | Reductive Amination: Add N-methyl piperazine tail. | Critical: Improves water solubility and forms a salt bridge with Asp348 (Solvent front), mimicking Imatinib/Dasatinib solubility tails.[1] |

| 3-Methyl Group | Bioisostere Replacement: Replace with -Cl or -CF3.[1] | Modulates interaction with the Gatekeeper residue; -CF3 may improve potency against T315I mutants.[1] |

| Thiazole Ring | C5-Substitution: Add a small group (e.g., -F).[1] | May improve metabolic stability of the thiazole ring (blocking oxidation).[1] |

References

-

Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link

-

Grewal, A. S., et al. (2021).[1] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.[1][2] Link

-

Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][3] Nature Reviews Cancer, 9(1), 28–39.[1] Link

-

Noble, M. E., et al. (2004).[1] Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.[1] Link

Sources

- 1. 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;formaldehyde | C10H11N3O3S2 | CID 54598312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Amino-3-methyl-N-(thiazol-2-yl)benzamide Scaffolds in Drug Discovery

An in-depth technical monograph on the 4-amino-3-methyl-N-(thiazol-2-yl)benzamide scaffold, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The N-(thiazol-2-yl)benzamide chemotype represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents ranging from kinase inhibitors to metabolic regulators. Specifically, the 4-amino-3-methyl-N-(thiazol-2-yl)benzamide analog combines three critical structural features: a thiazole headgroup, a benzamide linker, and a substituted aniline tail.

This monograph dissects the utility of this specific scaffold, highlighting its dual role as:

-

A Glucokinase Activator (GKA): Targeting the allosteric site of glucokinase to treat Type 2 Diabetes.

-

A Kinase Inhibitor Precursor: Serving as the hinge-binding motif for Src/Abl and ITK inhibitors.

We provide a validated synthetic protocol, a detailed Structure-Activity Relationship (SAR) analysis, and a self-validating biological assay workflow.

Structural Activity Relationship (SAR) Analysis

The pharmacological potency of 4-amino-3-methyl-N-(thiazol-2-yl)benzamide is dictated by the interplay between its three distinct domains. Understanding these interactions is crucial for rational drug design.

The "Ortho-Effect" of the 3-Methyl Group

The presence of a methyl group at the 3-position (ortho to the amide linkage relative to the aniline nitrogen, or meta to the benzamide carbonyl depending on numbering convention—here defined as ortho to the 4-amino group) plays a pivotal conformational role.

-

Conformational Lock: The 3-methyl group restricts the rotation of the phenyl ring, favoring a specific torsion angle that often aligns with the hydrophobic pocket of the target protein (e.g., the allosteric site of Glucokinase).

-

Lipophilicity: It increases the logP, enhancing membrane permeability compared to the unsubstituted analog.

The Thiazole Headgroup

The 2-aminothiazole moiety is a classic bioisostere for pyridine or pyrimidine rings but offers unique hydrogen bonding capabilities:

-

Nitrogen (N3): Acts as a potent hydrogen bond acceptor.

-

Sulfur (S1): Participates in weak lipophilic interactions (sigma-hole bonding) with aromatic residues in the binding pocket.

The 4-Amino "Vector"

The primary amine at the 4-position is the "growth vector" for this scaffold.

-

In GK Activators: It is often kept as a free amine or substituted with small alkyl groups to maintain hydrogen bond donor capacity.

-

In Kinase Inhibitors: It serves as the attachment point for larger "tail" groups (e.g., pyrimidines, ureas) that extend into the solvent-exposed region of the kinase ATP pocket.

SAR Logic Diagram

Figure 1: Structural dissection of the scaffold highlighting the functional role of each moiety in target binding.

Chemical Synthesis Protocol

Objective: Synthesize 4-amino-3-methyl-N-(thiazol-2-yl)benzamide with >95% purity. Scale: 1.0 mmol (Optimization scale).

Reaction Scheme

The synthesis utilizes a standard amide coupling strategy between a benzoic acid derivative and an aminothiazole.

Reagents:

-

Starting Material A: 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6)

-

Starting Material B: 2-Aminothiazole (CAS: 96-50-4)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous Dimethylformamide)

Step-by-Step Methodology

-

Activation:

-

In a dry 50 mL round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (151 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

-

Add HATU (418 mg, 1.1 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to generate the activated ester.

-

-

Coupling:

-

Add 2-aminothiazole (110 mg, 1.1 mmol) to the reaction mixture.

-

Stir the reaction at 60°C for 4–6 hours. Note: Heating is often required for aminothiazoles due to the poor nucleophilicity of the amine.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.[1]

-

Extract with Ethyl Acetate (3 x 20 mL) if no precipitate forms.

-

Wash the organic layer with saturated NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, 0-5% Methanol in Dichloromethane).

-

Target Product: Off-white solid.

-

Synthesis Workflow Diagram

Figure 2: Validated synthetic route for the preparation of the target scaffold.

Biological Characterization & Applications

Glucokinase Activation (Type 2 Diabetes)

This scaffold acts as a Glucokinase Activator (GKA) .[2][3][4] It binds to the allosteric site of Glucokinase (GK), distinct from the catalytic glucose-binding site.[3]

-

Mechanism: It stabilizes the "super-open" conformation of GK, increasing the enzyme's affinity for glucose (lowering the

) and increasing -

Key Insight: The thiazole nitrogen forms a critical hydrogen bond with Arg63 (human GK numbering), while the benzamide core stacks against the hydrophobic pocket formed by Val62 and Ile159.

Kinase Inhibition (Oncology/Immunology)

In the context of ITK (Interleukin-2 inducible T-cell kinase) or Src-family kinases , this molecule serves as a hinge-binder.

-

Mechanism: The thiazole nitrogen and the amide NH form a donor-acceptor pair that mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Optimization: To achieve nanomolar potency, the 4-amino group is typically derivatized with a "tail" (e.g., a substituted urea or a heterocycle) to occupy the ribose-binding pocket or the solvent front.

Quantitative Data Summary (Representative)

| Assay Type | Target | Metric | Typical Potency (Analogs) | Reference |

| Enzymatic | Glucokinase (Human) | 0.5 - 5.0 µM | Charaya et al. [1] | |

| Enzymatic | ITK Kinase | > 10 µM (Core only) | Das et al. [2] | |

| Cellular | INS-1 Cells (Insulin Release) | 1.0 - 10 µM | Grewal et al. [3] | |

| Antifungal | R. solani (SDH Inhibition) | 0.8 - 2.0 µg/mL | Wang et al. [4] |

Experimental Validation Protocols

Glucokinase Coupled Enzyme Assay

To verify the activity of the synthesized analog, use a spectrophotometric coupled assay.

-

Principle: GK converts Glucose + ATP → G6P + ADP. G6P Dehydrogenase (G6PDH) converts G6P + NADP⁺ → 6-PG + NADPH. NADPH production is measured at 340 nm.

-

Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT.

-

Procedure:

-

Incubate Recombinant Human GK (10 nM) with the test compound (0.1 - 100 µM) for 10 min.

-

Add substrate mix: 5 mM Glucose, 1 mM ATP, 1 mM NADP⁺, 5 U/mL G6PDH.

-

Monitor OD340 kinetics for 20 minutes.

-

Validation: A GKA will increase the slope (rate) compared to DMSO control.

-

Assay Logic Diagram

Figure 3: Coupled enzyme assay workflow for validating Glucokinase activation.

References

-

Charaya, N., et al. (2018).[3][5] "Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators." Computational Biology and Chemistry, 73, 221–229.[5] Link

-

Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[6] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

-

Grewal, A. S., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design, 93(4), 553-568. Link

-

Wang, D., et al. (2024).[7][8] "Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives." Bioorganic Chemistry, 147, 107333. Link

-

Iino, T., et al. (2009). "Discovery of potent and orally bioavailable glucokinase activators: 3-isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide."[2] Bioorganic & Medicinal Chemistry Letters, 19(21), 6196-6200. Link

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Targets for 4-Amino-3-Methyl-N-Thiazol-2-ylbenzamide: A Technical Guide

The following technical guide details the therapeutic targets, mechanism of action, and experimental validation for 4-amino-3-methyl-N-thiazol-2-ylbenzamide , a synthetic small molecule scaffold prominent in medicinal chemistry.

Executive Summary

4-amino-3-methyl-N-thiazol-2-ylbenzamide is a bioactive pharmacophore primarily characterized as a competitive antagonist of the Adenosine A

While structurally reminiscent of the antibiotic sulfathiazole, the replacement of the sulfonamide group with a benzamide linkage eliminates antibacterial activity, shifting the selectivity profile toward G-protein coupled receptors (GPCRs) and specific kinases.

Part 1: Primary Therapeutic Target – Adenosine A Receptor

Mechanism of Action

The compound acts as a selective, orthosteric antagonist at the human Adenosine A

-

Physiological Context: Adenosine is an endogenous modulator that inhibits dopaminergic neurotransmission in the striatum via A

Rs located on GABAergic striatopallidal neurons (indirect pathway). -

Drug Action: By blocking A

Rs, 4-amino-3-methyl-N-thiazol-2-ylbenzamide prevents the binding of adenosine. This reduces the excitability of the indirect pathway, thereby enhancing the effects of dopamine D2 receptor stimulation. -

Outcome: Reduction in motor deficits (akinesia, rigidity) associated with Parkinson’s disease, without the dyskinesia often seen with L-DOPA therapy.

Structural Activity Relationship (SAR)

The N-thiazol-2-ylbenzamide core is critical for binding affinity.

-

Thiazole Ring: Occupies a hydrophobic pocket deep within the receptor transmembrane bundle, forming pi-stacking interactions with Phe168 and/or His250.

-

4-Amino Group: Acts as a hydrogen bond donor to residues such as Asn253 or Glu169, anchoring the ligand.

-

3-Methyl Substituent: The methyl group at the 3-position (ortho to the amino group, meta to the amide) induces a conformational twist in the benzamide ring. This "pre-organization" can enhance binding entropy or fill a specific hydrophobic sub-pocket (e.g., Val84 region), improving selectivity over A

receptors.

Pathway Visualization

The following diagram illustrates the signaling blockade mediated by the compound.

Caption: Antagonism of the A2A receptor prevents the cAMP-PKA cascade, restoring motor function in PD models.

Part 2: Secondary Targets & Off-Target Effects

While A

| Target | Interaction Type | Relevance |

| Glucokinase (GK) | Allosteric Activator | Potential treatment for Type 2 Diabetes. Similar benzamide-thiazoles (e.g., RO-28-1675) bind to the allosteric site of GK, increasing its affinity for glucose. |

| SIRT1 | Activator | Some N-thiazolyl-benzamides have been explored as Sirtuin 1 activators for metabolic disorders, though specificity is often debated. |

| Dihydropteroate Synthase | None | Crucial Distinction: Unlike its sulfonamide analog (Sulfathiazole), this amide derivative is inactive against bacterial DHPS. |

Part 3: Experimental Protocols

Synthesis of 4-amino-3-methyl-N-thiazol-2-ylbenzamide

This protocol utilizes a standard amide coupling optimized for aminothiazoles, which can be poor nucleophiles.

Reagents:

-

4-amino-3-methylbenzoic acid (1.0 eq)

-

2-aminothiazole (1.2 eq)

-

HATU (1.5 eq) or EDC/HOBt

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve 4-amino-3-methylbenzoic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling Agent: Add HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in one portion. Stir for 15 minutes to form the activated ester.

-

Addition: Add 2-aminothiazole. The mixture is stirred at Room Temperature (RT) for 12–18 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO

, water, and brine. -

Purification: Dry the organic layer over MgSO

, concentrate, and purify via flash column chromatography (SiO -

Validation: Confirm structure via

H-NMR (DMSO-d

A Receptor Binding Assay (Radioligand Competition)

To verify the affinity of the synthesized compound.

Materials:

-

Membranes from HEK293 cells stably expressing human A

R. -

Radioligand: [

H]ZM241385 (Selective A -

Non-specific binding control: 10

M CGS15943.

Protocol:

-

Preparation: Dilute membranes in incubation buffer (50 mM Tris-HCl, 10 mM MgCl

, pH 7.4). -

Incubation: In a 96-well plate, combine:

-

50

L of test compound (4-amino-3-methyl-N-thiazol-2-ylbenzamide) at varying concentrations (0.1 nM – 10 -

50

L of [ -

100

L of membrane suspension.

-

-

Equilibrium: Incubate at RT for 90 minutes.

-

Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. Log[Concentration] to determine IC

and K

References

-

Sams, A. G., et al. (2011). Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester (Lu AA47070): a phosphonooxymethylene prodrug of a potent and selective hA2A receptor antagonist.[1][2] Journal of Medicinal Chemistry, 54(3), 751–764. Link

-

Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712–716. Link

-

Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399–416. Link

-

PubChem Compound Summary. (2025). 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole) vs Benzamide Analogs.[3] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Amino-3-methyl-N-(thiazol-2-yl)benzamide

Introduction & Strategic Rationale

The N-(thiazol-2-yl)benzamide scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, glucokinase activators, and other targeted therapeutics ([1]). The synthesis of 4-amino-3-methyl-N-(thiazol-2-yl)benzamide requires careful strategic planning due to two primary chemical challenges:

-

Nucleophilicity of 2-Aminothiazole: The exocyclic amine of 2-aminothiazole exhibits poor nucleophilicity due to the electron-withdrawing nature of the adjacent imine-like nitrogen within the heteroaromatic ring ([2]). Standard peptide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields.

-

Chemoselectivity (Self-Condensation): Attempting a direct coupling using 4-amino-3-methylbenzoic acid would lead to competitive self-condensation. The primary aniline is a vastly superior nucleophile compared to 2-aminothiazole, which would inevitably lead to the formation of undesired polyamides.

The Solution: A two-step nitro-precursor strategy. By utilizing 3-methyl-4-nitrobenzoic acid ([3]), the reactive aniline is masked as a nitro group. The carboxylic acid is converted to a highly reactive acyl chloride to force the coupling with 2-aminothiazole. Subsequent catalytic hydrogenation cleanly reduces the nitro group to the desired aniline without cleaving the newly formed amide bond.

Experimental Workflow

Figure 1: Two-step synthetic workflow for 4-amino-3-methyl-N-(thiazol-2-yl)benzamide.

Step-by-Step Methodologies

Step 1: Synthesis of 3-Methyl-4-nitro-N-(thiazol-2-yl)benzamide

Objective: Overcome the poor nucleophilicity of 2-aminothiazole via an acid chloride intermediate.

Reagents & Materials:

-

3-Methyl-4-nitrobenzoic acid (1.0 eq, 10.0 g, 55.2 mmol)

-

Thionyl chloride (SOCl

) (2.5 eq, 10.0 mL, 138.0 mmol) -

N,N-Dimethylformamide (DMF) (Catalytic, 3 drops)

-

2-Aminothiazole (1.05 eq, 5.8 g, 58.0 mmol)

-

Pyridine (2.5 eq, 11.1 mL, 138.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Protocol:

-

Acid Chloride Formation: Suspend 3-methyl-4-nitrobenzoic acid in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

-

Add SOCl

slowly at room temperature, followed by 3 drops of DMF (acts as a Vilsmeier-Haack catalyst to generate the active chloroiminium ion). -

Heat the mixture to reflux (approx. 45 °C) for 2-3 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

-

Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl

. Co-evaporate twice with 20 mL of anhydrous toluene to ensure complete removal of HCl and residual SOCl -

Amide Coupling: In a separate 250 mL flask, dissolve 2-aminothiazole and pyridine in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Add the THF solution of the acid chloride dropwise over 30 minutes to the 2-aminothiazole solution under vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by adding 100 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with saturated NaHCO

(50 mL), water (50 mL), and brine (50 mL). -

Dry over anhydrous Na

SO

Step 2: Catalytic Hydrogenation to Target Compound

Objective: Chemoselective reduction of the nitro group to a primary amine without cleaving the amide bond.

Reagents & Materials:

-

3-Methyl-4-nitro-N-(thiazol-2-yl)benzamide (1.0 eq, 10.0 g, 38.0 mmol)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 1.0 g)

-

Methanol (MeOH) / THF mixture (1:1, 100 mL)

-

Hydrogen gas (H

balloon)

Protocol:

-

Dissolve the intermediate from Step 1 in 100 mL of a 1:1 mixture of MeOH and THF in a 250 mL hydrogenation flask. (THF aids in the solubility of the nitro-benzamide).

-

Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric; add it to the solvent under an inert atmosphere (N

) to prevent ignition. -

Seal the flask and purge the system with Nitrogen gas three times to remove oxygen.

-

Introduce Hydrogen gas via a balloon (1 atm) and purge the system with H

three times. -

Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) until the starting material is completely consumed.

-

Workup: Purge the flask with N

to remove residual H -

Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield the pure 4-amino-3-methyl-N-(thiazol-2-yl)benzamide as an off-white powder.

Quantitative Data & Analytical Characterization

To validate the success of the synthesis, the final product must be characterized using NMR and Mass Spectrometry. Below is the expected analytical profile for the target compound, serving as a self-validating reference for quality control.

| Analytical Method | Parameter / Signal | Expected Value / Assignment |

| Mass Spectrometry (ESI-MS) | [M+H] | m/z 234.07 (Calculated for C |

| Thiazole CH (H-4) | ~7.50 ppm (d, J = 3.6 Hz, 1H) | |

| Thiazole CH (H-5) | ~7.20 ppm (d, J = 3.6 Hz, 1H) | |

| Benzene CH (H-2) | ~7.75 ppm (s, 1H) | |

| Benzene CH (H-6) | ~7.65 ppm (d, J = 8.4 Hz, 1H) | |

| Benzene CH (H-5) | ~6.65 ppm (d, J = 8.4 Hz, 1H) | |

| Amine (NH | ~5.60 ppm (br s, 2H, D | |

| Amide (NH) | ~12.20 ppm (br s, 1H, D | |

| Methyl (CH | ~2.10 ppm (s, 3H) | |

| HPLC Purity | Retention Time | > 98% (Standard C18 column, H |

Troubleshooting & Safety

-

Thiazole Catalyst Poisoning: Heterocycles containing sulfur (like thiazole) can occasionally poison palladium catalysts. If the reduction in Step 2 stalls, filter the mixture, add a fresh batch of 10% Pd/C, and resume hydrogenation. Alternatively, Béchamp reduction (Iron powder / NH

Cl in EtOH/H -

Amide Tautomerization: In NMR analysis, N-(thiazol-2-yl)amides often exhibit broad signals or duplicate peaks due to tautomerization between the amide and imine forms in solution. Running the NMR at an elevated temperature (e.g., 60 °C) will coalesce these peaks into sharp singlets.

References

-

PubChem Compound Summary for CID 18370: "3-Methyl-4-nitrobenzoic acid." National Center for Biotechnology Information.[3] URL:[Link]

-

Wikipedia, The Free Encyclopedia: "2-Aminothiazole."[4] URL:[Link]

-

Acta Crystallographica Section E: Yunus, M., et al. "2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide." (2010).[2] URL:[Link]

-

Journal of Medicinal Chemistry: Matsumae, H., et al. "SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1." (2008).[1] URL:[Link]

Sources

amide coupling conditions for 4-amino-3-methylbenzoic acid and 2-aminothiazole

Executive Summary

Coupling 4-amino-3-methylbenzoic acid (Substrate A) with 2-aminothiazole (Substrate B) presents a classic "perfect storm" of synthetic challenges: competing nucleophilicity and electronic deactivation .

Direct coupling of these two substrates is chemically flawed. Substrate A contains both a nucleophilic aniline and an electrophilic carboxylic acid, leading to rapid self-oligomerization upon activation. Furthermore, 2-aminothiazole is a notoriously poor nucleophile due to the electron-withdrawing nature of the thiazole ring and amidine-like resonance.

This guide provides a scientifically rigorous protocol that bypasses these failure modes. We recommend a Protection-Activation-Deprotection strategy using HATU as the coupling agent, which offers the highest probability of success for discovery-scale synthesis. A secondary "Acid Chloride" protocol is provided for scale-up scenarios.

Chemo-Structural Analysis

The "Zwitterionic" Trap (Substrate A)

4-Amino-3-methylbenzoic acid is an AB-type monomer.

-

Risk: If the carboxylic acid is activated (e.g., with EDC or HATU) in the presence of its own free amine, the molecule will preferentially react with itself, forming linear oligomers or polyamides.

-

Solution: The 4-amino group must be chemically "masked" (protected) before activation.

The "Cryptic" Nucleophile (Substrate B)

2-Aminothiazole is significantly less nucleophilic than standard anilines.

-

Electronic Effect: The lone pair on the exocyclic amine is delocalized into the thiazole ring (resonance stabilization), rendering it non-basic (pKa of conjugate acid

5.39) and poorly reactive toward mild active esters. -

Regioselectivity: While acylation usually occurs at the exocyclic amine, the ring nitrogen can compete, leading to unstable N-ring acyl species that may or may not rearrange.

-

Solution: Requires high-energy activation (HATU or Acid Chloride) to drive the reaction to completion.

Strategic Pathway Visualization

The following diagram illustrates the critical decision tree for this synthesis.

Figure 1: Strategic flowchart contrasting the failure-prone direct route with the recommended protection strategy.

Protocol A: The "Gold Standard" (Discovery Scale)

Recommended for: Medicinal chemistry, high purity requirements, <5g scale. Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive 7-HOAt ester. This is crucial for overcoming the low nucleophilicity of 2-aminothiazole.

Step 1: Protection of the Aniline

-

Reagents: 4-Amino-3-methylbenzoic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.0 eq), Dioxane/Water (1:1).

-

Dissolve 4-amino-3-methylbenzoic acid in Dioxane/Water (1:1 v/v).

-

Add TEA followed by Boc₂O.

-

Stir at RT for 12–18 hours.

-

Workup: Acidify to pH 3 with 1M HCl (precipitates the product). Filter the solid, wash with water, and dry.

-

Checkpoint: Verify formation of 4-(tert-butoxycarbonylamino)-3-methylbenzoic acid .

-

Step 2: HATU-Mediated Coupling

-

Reagents: Boc-Protected Acid (1.0 eq), HATU (1.2 eq), DIPEA (N,N-Diisopropylethylamine, 3.0 eq), 2-Aminothiazole (1.2 eq), DMF (Anhydrous).

-

Procedure:

-

Dissolve the Boc-protected acid in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq). Stir for 5 mins.

-

Add HATU (1.2 eq). Stir for 15–30 mins at RT to form the activated ester. Note: Solution usually turns yellow.

-

Add 2-Aminothiazole (1.2 eq).

-

Heat: Heat the reaction to 50–60°C for 4–16 hours.

-

Why Heat? 2-aminothiazole is a poor nucleophile; room temperature coupling often stalls at 50% conversion.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove acid), 1M HCl (remove unreacted thiazole), and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required.

-

Step 3: Global Deprotection

-

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

-

Dissolve the coupled intermediate in DCM.

-

Add TFA (20% v/v final concentration).

-

Stir at RT for 1–2 hours.

-

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc (or filter if the product precipitates).

Protocol B: The "Process" Route (Scale-Up)

Recommended for: >10g scale, cost-sensitivity. Mechanism: Uses Thionyl Chloride (SOCl₂) to generate the acid chloride.[1][2] This is the most electrophilic species possible, forcing the reaction with the sluggish thiazole amine.

-

Activation: Suspend Boc-protected acid in Toluene. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Heat to 70°C for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.

-

Coupling: Redissolve the crude acid chloride in DCM or THF. Add Pyridine (3.0 eq) followed by 2-Aminothiazole (1.1 eq). Stir at RT overnight.

-

Deprotection: As above (Step 3).

Troubleshooting & Optimization Data

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Poor nucleophilicity of thiazole. | Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). Increase temperature to 60°C. |

| Polymerization | Failed Boc-protection or deprotection during activation. | Ensure starting material is >98% pure Boc-protected acid. Avoid strong acids during activation step. |

| No Reaction | Steric hindrance (3-methyl group) + Electronic deactivation. | Use the Acid Chloride method (Protocol B).[1] It is less sensitive to sterics than HATU. |

| Regioisomers | Acylation at Thiazole Ring Nitrogen.[3][4] | This is thermodynamically less stable. Heating usually rearranges it to the exocyclic amide. |

Mechanistic Insight (Graphviz)

The following diagram details the HATU activation cycle and why it is superior for this specific electron-deficient amine.

Figure 2: Mechanistic advantage of HATU. The "neighboring group effect" of the pyridine nitrogen in the HATU leaving group assists the attack of the poor thiazole nucleophile.

References

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-